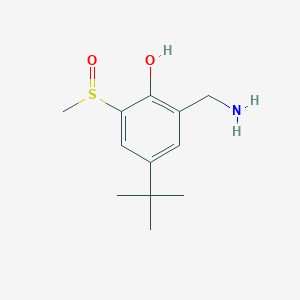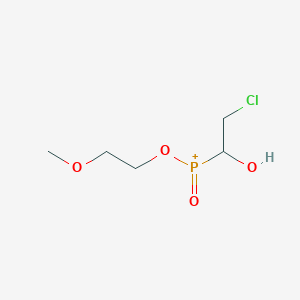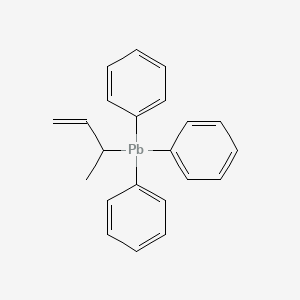
(But-3-en-2-yl)(triphenyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-en-2-yl)(triphenyl)plumbane is an organometallic compound that features a lead atom bonded to a but-3-en-2-yl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)(triphenyl)plumbane typically involves the reaction of triphenylplumbane with but-3-en-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-en-2-yl)(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The but-3-en-2-yl group or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.
Wissenschaftliche Forschungsanwendungen
(But-3-en-2-yl)(triphenyl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Wirkmechanismus
The mechanism of action of (But-3-en-2-yl)(triphenyl)plumbane involves its interaction with molecular targets through its lead center. The lead atom can form bonds with various substrates, facilitating reactions such as catalysis and molecular transformations. The pathways involved include coordination with ligands and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylplumbane: Similar structure but lacks the but-3-en-2-yl group.
(But-3-en-2-yl)lead(IV) chloride: Contains a but-3-en-2-yl group but different substituents on the lead atom.
Tetraphenylplumbane: Contains four phenyl groups instead of three.
Uniqueness
(But-3-en-2-yl)(triphenyl)plumbane is unique due to the presence of both a but-3-en-2-yl group and three phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
87720-69-2 |
|---|---|
Molekularformel |
C22H22Pb |
Molekulargewicht |
493 g/mol |
IUPAC-Name |
but-3-en-2-yl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H7.Pb/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;3-4H,1H2,2H3; |
InChI-Schlüssel |
YKEAKFRJVHXHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
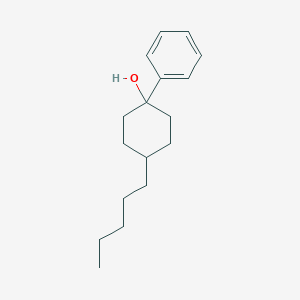
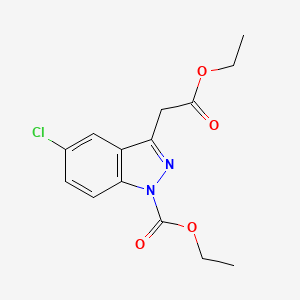

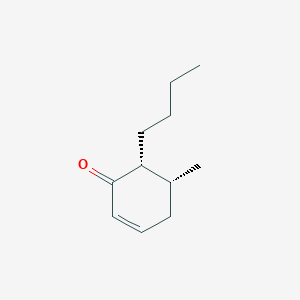
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
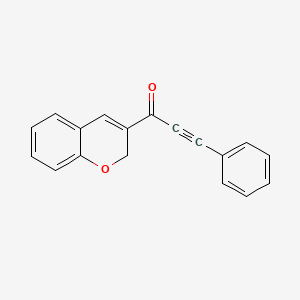

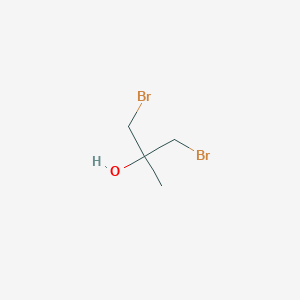
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
